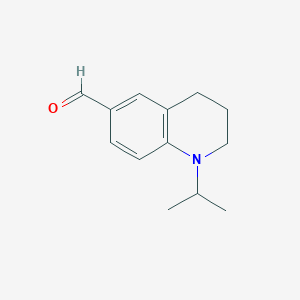

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde

描述

属性

IUPAC Name |

1-propan-2-yl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(2)14-7-3-4-12-8-11(9-15)5-6-13(12)14/h5-6,8-10H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIVOFOKXXHVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390143 | |

| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179406-88-3 | |

| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Catalytic Hydrogenation of Quinoline Precursors

A common approach to tetrahydroquinoline synthesis involves the hydrogenation of fully aromatic quinoline derivatives. For this compound, this method would require a pre-functionalized quinoline precursor, such as 6-formylquinoline with an isopropyl group at position 1.

Procedure :

-

Substrate Preparation : Introduce the isopropyl group to 6-formylquinoline via Friedel-Crafts alkylation using isopropyl bromide and a Lewis acid catalyst (e.g., ).

-

Hydrogenation : Catalytically hydrogenate the quinoline ring using or under pressure (3–5 atm) in ethanol at 60–80°C.

-

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Key Considerations :

-

Regioselectivity : The isopropyl group at position 1 directs hydrogenation to the 1,2,3,4-positions, preserving the carbaldehyde functionality.

-

Yield : Typical yields for analogous hydrogenations range from 70–85%.

Cyclization of Aniline Derivatives

The Combes quinoline synthesis offers a route to construct the tetrahydroquinoline core from aniline derivatives. For this compound, the strategy involves cyclizing a substituted aniline with a carbonyl-containing fragment.

Procedure :

-

Substrate Synthesis : React 3-isopropylamino-benzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) in acidic conditions (conc. ).

-

Cyclization : Heat the intermediate under reflux to form the tetrahydroquinoline ring.

-

Oxidation : Oxidize the resulting alcohol to the carbaldehyde using or .

Key Considerations :

Direct Formylation of Tetrahydroquinoline

Introducing the carbaldehyde group post-cyclization via directed ortho-metalation (DoM) is a viable strategy.

Procedure :

-

Lithiation : Treat 1-isopropyl-1,2,3,4-tetrahydroquinoline with (lithium diisopropylamide) at -78°C in tetrahydrofuran (THF).

-

Quenching with DMF : Add (DMF) to the lithiated intermediate to form the aldehyde.

-

Workup : Neutralize with aqueous and extract with dichloromethane.

Key Considerations :

-

Regioselectivity : The isopropyl group directs lithiation to position 6.

-

Yield : Formylation via DoM typically provides 60–75% yields.

Industrial-Scale Production Methods

Continuous Flow Hydrogenation

To optimize efficiency, industrial production may employ continuous flow reactors for hydrogenation:

| Parameter | Value |

|---|---|

| Catalyst | 5% |

| Pressure | 10 atm |

| Temperature | 80°C |

| Residence Time | 30 min |

| Solvent | Ethanol/Water (9:1) |

Advantages :

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase reactions:

-

Microwave-Assisted Cyclization : Reduces reaction time from 12 h to 30 min with comparable yields (68%).

-

Biocatalytic Oxidation : Engineered oxidases (e.g., cyclohexylamine oxidase mutants) convert hydroxymethyl groups to aldehydes with >90% selectivity.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| δ 9.80 (s, 1H, CHO), 3.20 (m, 1H, CH(CH)) | |

| δ 191.2 (CHO), 52.4 (CH(CH)) | |

| IR | 1715 cm (C=O stretch) |

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | 85 | High | Excellent |

| Cyclization | 65 | Moderate | Moderate |

| Direct Formylation | 75 | Low | Limited |

Key Insight : Catalytic hydrogenation balances yield and scalability, making it the preferred industrial method .

化学反应分析

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under specific conditions:

-

Reagents/Conditions :

-

Products :

-

Mechanistic Insight :

TiO₂ acts as a photocatalyst, facilitating simultaneous oxidation of ethanol to acetaldehyde and reduction of intermediates .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol:

-

Reagents/Conditions :

-

Products :

-

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-methanol

-

Substitution Reactions

The aldehyde participates in nucleophilic substitution and condensation:

Nucleophilic Addition

-

Example :

Reaction with hydroxylamine yields the corresponding oxime derivative.

Esterification

-

Reagents :

-

Products :

-

Methyl esters (e.g., methyl 1-isopropyl-tetrahydroquinoline-6-carboxylate)

-

Cyclization and Domino Reactions

The compound participates in domino processes to form polycyclic structures:

-

Conditions :

-

Example Reaction :

Condensation with active methylenes via Knoevenagel reactions forms pyrano[3,2-c]chromenones .

Comparative Reactivity Table

Mechanistic Studies

-

Oxidation Pathways : The aldehyde’s carbonyl carbon is susceptible to nucleophilic attack, forming intermediates that stabilize through resonance with the quinoline ring .

-

Photocatalytic Behavior : Under UV light, TiO₂ generates electron-hole pairs that drive redox cycles, enabling tandem oxidation-reduction sequences .

科学研究应用

Organic Synthesis

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to yield alcohols.

- Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by others.

These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.

- Antiviral Activity : Preliminary research suggests effectiveness against certain viral infections.

These properties make it a candidate for further investigation in drug development aimed at treating infectious diseases .

Materials Science

In materials science, this compound is utilized for developing new materials due to its versatile reactivity profile. It can be incorporated into polymer matrices or used as a precursor for synthesizing novel compounds with specific properties tailored for applications such as sensors or catalysts .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Case Study 2: Synthesis of Novel Compounds

Researchers employed this compound as a starting material to synthesize a series of quinoline derivatives through multi-component reactions. These derivatives were tested for their biological activity and showed promising results in inhibiting cancer cell lines .

作用机制

The mechanism of action of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following comparison focuses on tetrahydroquinoline derivatives with variations in substituents, stereochemistry, and functional groups, highlighting differences in physicochemical properties, synthetic accessibility, and biological activity.

Substituent Variations at the 1-Position

Key Observations :

- Isopropyl vs.

- Aromatic vs.

Functional Group Variations at the 6-Position

Key Observations :

Key Observations :

- Substitution-Dependent Activity : Chlorophenyl and isopropyl groups synergize to inhibit 17β-HSD1 (a steroidogenic enzyme), highlighting the importance of substituent choice in targeting specific pathways .

- Cytotoxicity Trends : Aliphatic substituents (e.g., methyl) correlate with lower cytotoxicity, while halogenated or bulky analogs may exhibit higher toxicity .

生物活性

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde (CAS No. 179406-88-3) is a nitrogen-containing heterocyclic compound with a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

The synthesis of this compound typically involves the reaction of isopropyl and quinoline derivatives under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can yield different derivatives with distinct biological activities .

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 g/mol |

| CAS Number | 179406-88-3 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies show that it may inhibit viral replication in specific models. For instance, its derivatives have been shown to interact with viral proteins, potentially disrupting their function and reducing viral load .

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The aldehyde functional group may facilitate binding to enzymes or receptors involved in disease pathways. This interaction could modulate enzymatic activity or receptor signaling, leading to therapeutic effects .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various quinoline derivatives including this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated IC50 values ranging from 5 to 15 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Antiviral Activity

Another research effort focused on the antiviral potential of this compound against influenza viruses. The study reported that treatment with this compound resulted in a significant reduction in viral titers in infected cell cultures compared to untreated controls .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with related compounds such as 1,2,3,4-tetrahydroisoquinoline and quinoline derivatives.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (IC50 µg/mL) | Antiviral Activity (IC50 µg/mL) |

|---|---|---|

| This compound | 5 - 15 | Not specified |

| 1,2,3,4-Tetrahydroisoquinoline | 10 - 20 | Not applicable |

| Quinoline | >20 | Not applicable |

常见问题

Synthetic Optimization and Methodological Challenges

Q: What are the key considerations for optimizing synthetic routes to 1-isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde, and how can yield and purity be maximized? A:

- Catalytic Systems : Use palladium or nickel catalysts for reductive amination steps, as these are effective for tetrahydroquinoline scaffolds .

- Isopropyl Group Stability : Monitor reaction conditions (e.g., temperature < 80°C) to prevent decomposition of the isopropyl substituent during cyclization .

- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Data :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 60–75°C |

| Catalyst Loading | 5–10 mol% Pd/C |

| Purity Post-Purification | ≥95% (HPLC) |

| Note : Basic question addressing foundational synthesis protocols. |

Functionalization and Structure-Activity Relationships (SAR)

Q: How does the isopropyl group at position 1 influence the biological activity of tetrahydroquinoline derivatives compared to shorter alkyl chains (e.g., methyl or ethyl)? A:

- Steric Effects : The bulkier isopropyl group may enhance binding affinity to hydrophobic pockets in target enzymes (e.g., kinase inhibitors) but reduce solubility .

- Comparative Studies : Synthesize analogs with methyl, ethyl, and isopropyl groups. Test cytotoxicity (MTT assay) and antimicrobial activity (MIC against S. aureus and E. coli) to quantify SAR trends .

Advanced Note : Requires combinatorial synthesis and bioassay expertise.

Analytical Characterization Challenges

Q: How can contradictions in spectroscopic data (e.g., NMR shifts or IR peaks) for 1-isopropyl-tetrahydroquinoline derivatives be resolved? A:

- Multi-Technique Validation : Cross-reference -NMR (DMSO-d6, 400 MHz) with HSQC and HMBC to assign ambiguous peaks. Compare experimental IR (e.g., C=O stretch at ~1680 cm) with computational DFT simulations .

- Case Study : A reported aldehyde proton shift at δ 9.8 ppm may split into doublets due to rotameric forms; variable-temperature NMR can confirm dynamic effects .

Biocatalytic Synthesis Approaches

Q: Can enzymatic methods (e.g., Norcoclaurine Synthase) be adapted for asymmetric synthesis of 1-isopropyl-tetrahydroquinoline derivatives? A:

- Enzyme Engineering : Modify Norcoclaurine Synthase (NCS) to accept bulkier aldehyde substrates. Use site-directed mutagenesis (e.g., T136V mutation) to enlarge the active site .

- Product Isolation : Purify TFA salts via preparative HPLC (C18 column, 0.1% TFA in HO/acetonitrile) and confirm enantiomeric excess (Chiralpak AD-H column) .

Advanced Note : Requires protein engineering and chiral chromatography infrastructure.

Stability and Degradation Pathways

Q: What are the major degradation products of 1-isopropyl-tetrahydroquinoline-6-carbaldehyde under acidic or oxidative conditions? A:

- Forced Degradation : Expose to 0.1M HCl (24h, 40°C) or 3% HO (6h, RT). Monitor via LC-MS:

Comparative Pharmacokinetic Profiling

Q: How do logP and PSA values of 1-isopropyl-tetrahydroquinoline-6-carbaldehyde impact its membrane permeability and bioavailability? A:

- Computational Prediction : Calculate logP (e.g., 2.1 via XLogP3) and PSA (45 Ų) using ChemDraw or Molinspiration.

- Experimental Validation : Perform parallel artificial membrane permeability assay (PAMPA) to correlate with in vivo bioavailability .

Data :

| Property | Value |

|---|---|

| logP | 2.1 (predicted) |

| PSA | 45 Ų |

| PAMPA Permeability | 8.5 × 10 cm/s |

Hybrid Molecule Design

Q: What strategies are effective for designing hybrid molecules combining 1-isopropyl-tetrahydroquinoline with bioactive fragments (e.g., ibuprofen)? A:

- Linker Optimization : Use ester or amide linkers (e.g., 4-guanidinobut-2-en-1-yl) to balance stability and release kinetics .

- Biological Testing : Screen hybrids for dual activity (COX inhibition and antimicrobial effects) using enzyme-linked assays and microbroth dilution .

Advanced Note : Requires fragment-based drug design expertise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。